molecular formula C17H20F3N3O B6097602 4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine

4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine

Cat. No. B6097602
M. Wt: 339.35 g/mol
InChI Key: CCQPWTDODWTUMT-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" and is a member of the morpholine family of compounds.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, several studies have suggested that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process.
Biochemical and physiological effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties. Furthermore, studies have suggested that compound X may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in laboratory experiments is its potent activity against cancer cells. This makes it an ideal candidate for testing in vitro and in vivo models of cancer. However, the synthesis of this compound is a complex process and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on compound X. One area of research is to further elucidate the mechanism of action of this compound. Additionally, researchers are exploring the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders. Finally, efforts are being made to optimize the synthesis of this compound to make it more accessible for research purposes.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer activity and has several biochemical and physiological effects. While the synthesis of this compound is a complex process, efforts are being made to optimize the synthesis and explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine in the presence of a base. This results in the formation of an intermediate product, which is then reacted with 1-methyl-1H-pyrazole-4-carboxaldehyde to form the final product, compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that compound X exhibits potent anti-cancer activity and can be used as a potential chemotherapeutic agent.

properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-22-10-14(9-21-22)11-23-5-6-24-16(12-23)8-13-3-2-4-15(7-13)17(18,19)20/h2-4,7,9-10,16H,5-6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPWTDODWTUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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